molecular formula C8H11Cl2N3 B2414800 Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride CAS No. 2378501-84-7

Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride

Cat. No.: B2414800
CAS No.: 2378501-84-7
M. Wt: 220.1
InChI Key: YDQJWBMMEQQYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride is a key chemical building block in medicinal chemistry and drug discovery research. This compound features the privileged imidazo[1,2-a]pyridine scaffold, a structure recognized for its diverse biological activities and presence in several clinically used drugs . This amine-functionalized derivative serves as a versatile intermediate for the synthesis of novel bioactive molecules. Research highlights its application in the development of diarylamide and diarylurea compounds, which have demonstrated potent antiproliferative activity against melanoma cell lines, in some cases with superior potency to reference drugs like Sorafenib and Vemurafenib . The imidazo[1,2-a]pyridine core is also a prominent structure in anti-tuberculosis (TB) drug discovery, with analogues acting as potent inhibitors of the cytochrome bcc oxidase complex (QcrB), a target in the oxidative phosphorylation pathway of Mycobacterium tuberculosis . Furthermore, this scaffold is under investigation for its potential in neurodegenerative disease research, exhibiting inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the management of Alzheimer's disease . The dihydrochloride salt form enhances the compound's stability and solubility for experimental use. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-8-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-6-7-2-1-4-11-5-3-10-8(7)11;;/h1-5H,6,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQJWBMMEQQYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods allow for the efficient construction of imidazo[1,2-a]pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Biological Activities and Therapeutic Applications

The applications of imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride can be categorized based on its biological activities:

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have shown promising results against various pathogens. For instance:

  • Antibacterial : Compounds have demonstrated effectiveness against resistant strains of bacteria.
  • Antifungal : Certain derivatives exhibit activity against fungal infections.

Antiviral Properties

Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit viral replication and may serve as potential antiviral agents against diseases such as HIV and influenza .

Anti-inflammatory Effects

Studies have revealed that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives are being explored for their anticancer properties. They have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth in various models. Notably, some compounds have been evaluated for their efficacy against specific cancer types, including breast and prostate cancer .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of imidazo[1,2-a]pyridine derivatives. Recent studies have focused on modifying different substituents on the core structure to enhance potency and selectivity:

  • Various substitutions at the 6-position of the imidazopyridine ring have been linked to increased biological activity.
  • Computational docking studies have aided in predicting interactions with biological targets, facilitating the design of more effective compounds .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Anti-mycobacterial Evaluation

A study evaluated the anti-mycobacterial activity of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. Results indicated significant inhibition of bacterial growth, suggesting potential use in treating tuberculosis .

Exploration of Antiparasitic Properties

Research focused on the antiparasitic effects of certain derivatives showed promising results against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. These findings underscore the compound's potential as an alternative treatment for neglected tropical diseases .

Neuropharmacological Applications

Some derivatives have been investigated for their neuropharmacological effects, including anxiolytic and anticonvulsant activities. For instance, compounds were tested in animal models to assess their ability to reduce seizure frequency and intensity, indicating promise in treating epilepsy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, detailing its mechanisms of action, biochemical properties, and therapeutic potential.

Overview of Imidazo[1,2-a]pyridine Compounds

Imidazo[1,2-a]pyridine derivatives are recognized for their varied pharmacological effects, including antimicrobial , anticancer , anti-inflammatory , and antituberculosis activities. The structural characteristics of these compounds contribute to their ability to interact with various biological targets, making them valuable in drug design and development.

Target Interactions

This compound operates through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, it targets the QcrB enzyme in Mycobacterium tuberculosis, which is essential for bacterial respiration .
  • Cell Signaling Modulation : It influences cell signaling pathways that regulate gene expression and cellular metabolism .

Biochemical Pathways

The interaction of this compound with biomolecules can lead to significant alterations in cellular functions. Its ability to modulate enzyme activity is crucial for its therapeutic effects .

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent activity against various pathogens:

  • Tuberculosis : Compounds in this class have shown minimum inhibitory concentrations (MICs) as low as 0.03 µM against M. tuberculosis strains .
  • Antibacterial Properties : The compound's structure allows it to act against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties

This compound has demonstrated submicromolar inhibitory activity against various tumor cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through specific molecular interactions .

Other Pharmacological Effects

The compound also exhibits a range of other biological activities:

  • Anti-inflammatory : It has potential applications in treating inflammatory diseases due to its ability to modulate inflammatory pathways .
  • Anticonvulsant and Analgesic : Research has indicated its efficacy in reducing seizure activity and pain perception .

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activity. Modifications at various positions on the pyridine ring can significantly affect potency and selectivity against specific targets. For instance:

CompoundModificationBiological Activity
13-substitutedAntiulcer
2Phenyl side chainCholinesterase inhibition
3Unsubstituted ringAnticancer

Anti-Tuberculosis Activity

A study conducted on a series of imidazo[1,2-a]pyridine compounds revealed that certain derivatives effectively inhibited M. tuberculosis. The study utilized high-throughput screening methods to identify lead compounds with promising MIC values .

Anticancer Activity Evaluation

In another investigation, imidazo[1,2-a]pyridine derivatives were tested against various cancer cell lines. Results indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Q & A

Q. What are the established synthetic routes for Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via multi-step protocols. A common approach involves condensation of 2-aminonicotinic acid derivatives with α-haloketones or aldehydes, followed by amination and salt formation. For example, ethanol-mediated reactions with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent and DIPEA (Diisopropylethylamine) as a base yield carboxamide derivatives with 93–97% efficiency under mild conditions . Key factors affecting yield include solvent polarity (e.g., ethanol vs. DMF), temperature control (room temperature vs. reflux), and stoichiometric ratios of reactants.

Q. What analytical techniques are recommended for characterizing Imidazo[1,2-a]pyridin-8-ylmethanamine derivatives?

Answer: Standard characterization includes:

  • FT-IR : To confirm functional groups (e.g., NH stretching at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹).
  • NMR (¹H/¹³C) : For structural elucidation, such as aromatic proton signals (δ 7.0–9.0 ppm) and methylene groups in the dihydrochloride salt (δ 3.5–4.5 ppm) .
  • Mass Spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Optional for absolute configuration determination in crystalline derivatives .

Q. What safety protocols are critical when handling this compound?

Answer: Refer to hazard codes:

  • P231 : Handle under inert gas (e.g., nitrogen) to prevent moisture absorption.
  • P301+P310 : Immediate medical attention required if ingested (H300: fatal toxicity).
  • H400 : Avoid environmental release due to extreme aquatic toxicity .
    Use PPE (gloves, goggles, fume hood) and store in airtight containers at –20°C.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize the synthesis or bioactivity of Imidazo[1,2-a]pyridin-8-ylmethanamine derivatives?

Answer: Density Functional Theory (DFT) predicts electronic properties and reactivity:

  • Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.
  • Simulate reaction pathways (e.g., cyclization barriers) to optimize solvent and catalyst selection .
  • Dock derivatives into target protein structures (e.g., PDE3 for cardiotonic activity) to prioritize synthesis .

Q. How do structural modifications (e.g., substituent position) affect bioactivity in antimicrobial or anticancer studies?

Answer:

  • Chalcone Conjugates : Adding electron-withdrawing groups (e.g., –NO₂) at the 3-position enhances antikinetoplastid activity (IC₅₀ < 1 μM) by disrupting membrane integrity .
  • Quinazoline Hybrids : 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives show EGFR kinase inhibition (IC₅₀ = 0.8 nM) via π-π stacking and hydrogen bonding .
  • Dihydrochloride Salt Formation : Improves solubility and bioavailability compared to free bases .

Q. How can discrepancies in reported bioactivity data be resolved?

Answer:

  • Standardized Assays : Use identical cell lines (e.g., HCT-116 for cytotoxicity) and controls.
  • Purity Validation : Confirm via HPLC (>95%) to exclude impurities affecting results .
  • Mechanistic Studies : Compare transcriptomic/proteomic profiles to identify off-target effects .

Q. What methodologies validate the environmental impact of synthesis byproducts?

Answer:

  • LC-MS/MS : Quantify trace residues in wastewater.
  • Ecotoxicology Assays : Test on Daphnia magna (LC₅₀ < 1 ppm per H400 classification) .
  • Green Chemistry Metrics : Calculate E-factor (waste/product ratio) and atom economy for solvent/catalyst selection .

Methodological Frameworks

Q. How to design a study linking Imidazo[1,2-a]pyridin-8-ylmethanamine derivatives to a theoretical model (e.g., enzyme inhibition)?

Answer:

  • Guiding Principle : Align with the quadripolar model (theoretical, epistemological, morphological, technical poles) .
    • Theoretical : Use molecular docking (AutoDock Vina) to hypothesize binding modes.
    • Technical : Validate via SPR (Surface Plasmon Resonance) for binding kinetics .
  • Epistemological : Compare results to existing PDE3 inhibitors (e.g., Olprinone Hydrochloride) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.